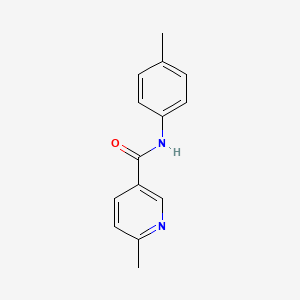![molecular formula C20H26N2O3S B7537891 N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide, also known as MTSEA-butyramide, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function.
Mechanism of Action
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide reacts with cysteine residues in proteins via a thiol-disulfide exchange reaction. The sulfhydryl group on the cysteine residue reacts with the sulfonyl group on the N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide, resulting in the formation of a covalent bond between the two molecules. This modification can alter the protein's structure and function, allowing researchers to study its role in cellular processes.
Biochemical and physiological effects:
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide has been shown to have a wide range of biochemical and physiological effects. It has been used to study the activity of ion channels, enzymes, and other proteins involved in cellular signaling pathways. It has also been used to study the role of cysteine residues in protein-protein interactions and protein folding.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide in lab experiments is its selectivity for cysteine residues. This allows researchers to study the role of specific cysteine residues in protein function, without affecting other amino acid residues. However, N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide can also react with other sulfhydryl-containing molecules, such as glutathione and cysteine, which can complicate data interpretation.
List of future directions:
1. Development of more selective sulfhydryl-reactive compounds for studying protein structure and function.
2. Investigation of the effect of N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide modifications on protein stability and folding.
3. Use of N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide to study the role of cysteine residues in protein-protein interactions.
4. Application of N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide in drug discovery, to identify compounds that can selectively target cysteine residues in disease-related proteins.
5. Development of new methods for analyzing N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide modifications in proteins, such as mass spectrometry and NMR spectroscopy.
In conclusion, N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide is a valuable tool for studying protein structure and function, due to its ability to selectively modify cysteine residues. Its unique properties have led to a wide range of applications in scientific research, and it is likely to continue to be an important tool in the future.
Synthesis Methods
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide can be synthesized using a multi-step process, starting with the reaction of 2,5-dimethylphenylamine with methyl 4-chlorobutyrate to form N-(2,5-dimethylphenyl)-4-methylbutyramide. This compound is then reacted with toluene-4-sulfonyl chloride to form N-(2,5-dimethylphenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide.
Scientific Research Applications
N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramidemide has a wide range of applications in scientific research. It is commonly used to study protein structure and function, as it can selectively modify cysteine residues in proteins. This allows researchers to probe the role of specific cysteine residues in protein function, as well as to study the effect of modifications on protein activity.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-8-11-18(12-9-15)26(24,25)22(4)13-5-6-20(23)21-19-14-16(2)7-10-17(19)3/h7-12,14H,5-6,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDSRYNRVBFFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)
![3-[(6-chloropyridin-3-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7537814.png)
![N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7537819.png)


![3-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537846.png)
![2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methyl-5-methylsulfonylbenzamide](/img/structure/B7537856.png)
![Ethyl 4-[[1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7537864.png)
![1-[3-(4-Fluorophenoxy)propylsulfanyl]-4-(3-methoxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7537866.png)
![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperidin-1-yl)methanone](/img/structure/B7537892.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)